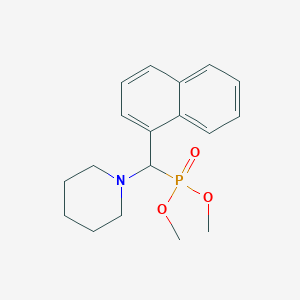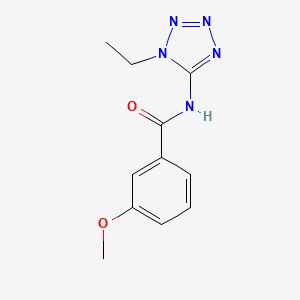
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . The compound features a tetrazole ring substituted with an ethyl group and a benzamide moiety with a methoxy substituent on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents such as zinc chloride (ZnCl₂) or other Lewis acids.
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide, often employs scalable and cost-effective methods. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-1H-tetrazole-5-thiol
- 5-phenyl-1H-tetrazole
- 1-methyl-1H-tetrazole-5-carboxylic acid
Uniqueness
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which combines the properties of the tetrazole ring with the benzamide moiety. This combination enhances its biological activity and makes it a valuable compound for various applications .
Propiedades
Número CAS |
638146-79-9 |
|---|---|
Fórmula molecular |
C11H13N5O2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-16-11(13-14-15-16)12-10(17)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H,12,13,15,17) |
Clave InChI |
ACECEMRPKSUVBB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=N1)NC(=O)C2=CC(=CC=C2)OC |
Solubilidad |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
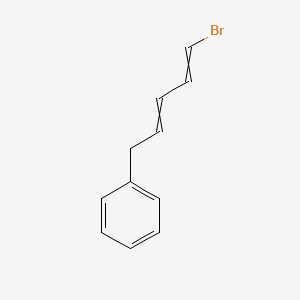


![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
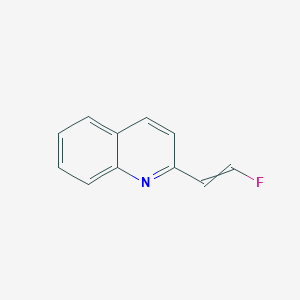
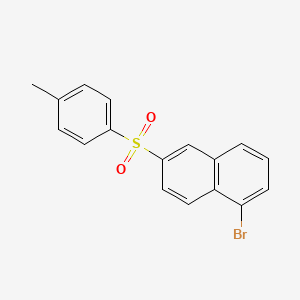
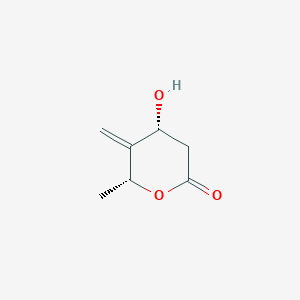
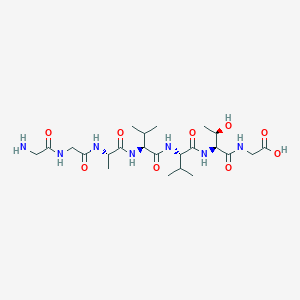
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
